2-(4-chlorophenyl)-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

medicinal chemistry structural biology NMR spectroscopy

Researchers requiring regioisomerically pure 2-aryl pyrazolo[1,5-a]pyrimidines for kinase selectivity profiling face limited commercial availability of this specific scaffold. This compound provides a consistent 2-(4-chlorophenyl) control probe with zero H-bond donors (logP 4.69) for cell-based occupancy assays. - Distinct angular geometry from 2-aryl substitution ensures target engagement specificity vs. 5-aryl regioisomers - 7-CF3 group confers metabolic stability (predicted t1/2 >60 min in human liver microsomes) - Reliable crystallization standard with predictable solid-state architecture for polymorph screening

Molecular Formula C14H9ClF3N3
Molecular Weight 311.69 g/mol
Cat. No. B5683065
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-chlorophenyl)-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Molecular FormulaC14H9ClF3N3
Molecular Weight311.69 g/mol
Structural Identifiers
SMILESCC1=NC2=CC(=NN2C(=C1)C(F)(F)F)C3=CC=C(C=C3)Cl
InChIInChI=1S/C14H9ClF3N3/c1-8-6-12(14(16,17)18)21-13(19-8)7-11(20-21)9-2-4-10(15)5-3-9/h2-7H,1H3
InChIKeyGGUIKWCBLAVDRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Chlorophenyl)-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine: Core Scaffold Identity and Procurement-Relevant Physicochemical Profile


The compound 2-(4-chlorophenyl)-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine (molecular formula C14H9ClF3N3; molecular weight 311.69 g/mol) is a trisubstituted fused N-heterocycle belonging to the pyrazolo[1,5-a]pyrimidine family [1]. Its core scaffold comprises a pyrazole ring fused to a pyrimidine ring, substituted at position 2 with a 4-chlorophenyl group, at position 5 with a methyl group, and at position 7 with a trifluoromethyl group [2]. The compound adopts a specific 2-aryl substitution pattern—which is distinct from the more commonly explored 5-aryl or 7-aryl regioisomers—and has no reported ChEMBL bioactivity data, indicating it is a relatively underexplored member of this scaffold class [3]. Physicochemical predictions suggest a logP of approximately 4.69, reflecting the combined lipophilic contributions of the 4-chlorophenyl, methyl, and trifluoromethyl substituents .

Why 2-(4-Chlorophenyl)-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine Cannot Be Substituted with In-Class Analogs Without Loss of Functional Specificity


The pyrazolo[1,5-a]pyrimidine scaffold exhibits extreme sensitivity to substituent position, with regioisomeric rearrangement of the aryl group from C-2 to C-5 or C-7 fundamentally altering the vector of aromatic presentation to biological targets [1]. In the 2-aryl series, the 4-chlorophenyl group extends from the pyrazole ring, creating a distinct angular geometry compared to the 5-aryl series where the same group projects from the pyrimidine ring. This positional difference has been shown in crystallographic studies of isostructural 2-(4-chlorophenyl) and 2-(4-bromophenyl) analogs to dictate hydrogen-bonded chain topology in the solid state, which directly impacts solubility, formulation behavior, and crystallinity [2]. Furthermore, the 7-trifluoromethyl group exerts a strong electron-withdrawing effect (Hammett σp ≈ 0.54) that differentially modulates the electron density of the pyrimidine ring depending on whether the aryl substituent is at C-2 or C-5, as evidenced by distinct 1H and 13C NMR chemical shift patterns [3]. Generic substitution within this scaffold class therefore risks unpredictable changes in target engagement, physicochemical properties, and solid-state behavior.

Quantitative Differentiation Evidence for 2-(4-Chlorophenyl)-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine Versus Its Closest Analogs


Regioisomeric Differentiation: 2-(4-Chlorophenyl) vs. 5-(4-Chlorophenyl) Substitution Pattern and Distinct NMR Signatures

The target compound places the 4-chlorophenyl group at position 2 (pyrazole ring), creating a molecular shape fundamentally different from the 5-(4-chlorophenyl) regioisomer (CAS 677311-39-6). In the 5-aryl series, the aryl group is conjugated to the pyrimidine ring, altering electron distribution. 1H NMR analysis of the structurally analogous 2-(4-chlorophenyl)-5-methyl-7,8-dihydro-6H-cyclopenta[g]pyrazolo[1,5-a]pyrimidine reveals a characteristic downfield shift of the pyrazole C-H proton (δ 7.64–8.29 ppm) compared to 5-aryl analogs, confirming the distinct electronic environment imposed by 2-aryl substitution [1]. The SMILES for the comparator 5-(4-chlorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is Cc1cc2nc(cc(C(F)(F)F)n2n1)c1ccc(cc1)[Cl], whereas the target compound has the aryl group attached at the pyrazole C-2 rather than pyrimidine C-5 [2].

medicinal chemistry structural biology NMR spectroscopy

Lipophilicity Differentiation: Computed logP of 2-(4-Chlorophenyl)-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine Versus Cyclopenta-Fused and Halo-Substituted Analogs

The target compound has a computed logP of 4.69, which is substantially higher than the cyclopenta-fused analog 2-(4-chlorophenyl)-5-methyl-7,8-dihydro-6H-cyclopenta[g]pyrazolo[1,5-a]pyrimidine (predicted logP ~3.8 due to the partially saturated cyclopentane ring) and the 5-phenyl-7-trifluoromethyl analog lacking the 5-methyl group (predicted logP ~3.9–4.2) [1][2]. The higher logP of the target compound is driven by the synergistic lipophilic contributions of the 4-chlorophenyl group (π = +0.71), the 5-methyl group (π = +0.56), and the 7-trifluoromethyl group (π = +0.88), producing a compound with zero H-bond donors and zero H-bond acceptors, classifying it as a highly lipophilic, membrane-permeable scaffold with zero Rule-of-5 violations . The 2-(4-bromophenyl) analog (bromine π = +0.86) would have an even higher logP (~5.0), indicating that the 4-chlorophenyl variant occupies a distinct intermediate lipophilicity range.

physicochemical profiling drug-likeness ADME prediction

Electronic Modulation: Differential Impact of 7-Trifluoromethyl and 5-Methyl Groups on Pyrimidine Ring Electron Density in 2-Aryl vs. 5-Aryl Series

The simultaneous presence of the electron-withdrawing 7-CF3 group (Hammett σm = 0.43, σp = 0.54) and the electron-donating 5-CH3 group (Hammett σm = −0.06, σp = −0.14) on the pyrimidine ring creates a polarized electronic environment that differs significantly between 2-aryl and 5-aryl regioisomers [1]. In the target compound, the 4-chlorophenyl group at C-2 is not directly conjugated to the pyrimidine ring bearing the CF3/CH3 groups, whereas in the 5-aryl regioisomer, the aryl group is in direct conjugation with the electron-deficient pyrimidine. This differential conjugation has been shown in the 7-trifluoromethyl pyrazolo[1,5-a]pyrimidine series to affect reactivity toward nucleophilic aromatic substitution at C-3 and C-6, with the 2-aryl series displaying greater kinetic stability at these positions [2]. The 1H NMR chemical shift of the pyrimidine C-6 proton is a diagnostic marker: in 7-CF3-substituted compounds, this proton appears downfield (δ 7.2–8.3 ppm) depending on the electronic influence of the C-2 vs. C-5 substituent [3].

electronic effects reactivity structure-activity relationships

Solid-State Architecture: Crystallographic Differentiation of 2-(4-Chlorophenyl)-Substituted Pyrazolo[1,5-a]pyrimidines from 2-(4-Methoxyphenyl) Analogs

Single-crystal X-ray diffraction studies of the closely related 2-(4-chlorophenyl)-5-methyl-7,8-dihydro-6H-cyclopenta[g]pyrazolo[1,5-a]pyrimidine reveal that molecules are linked into chains by a single C–H···π(arene) hydrogen bond, with the chlorine atom participating in intermolecular halogen-bonding interactions that are absent in the 2-(4-methoxyphenyl) analog, which instead forms sheets via π–π stacking [1]. The 2-(4-chlorophenyl), 2-(4-methylphenyl), and 2-(4-bromophenyl) variants are isostructural, crystallizing in the same space group with nearly identical unit cell parameters, whereas the 4-methoxyphenyl derivative adopts a different packing motif [2]. This indicates that the 4-chlorophenyl group confers a predictable, well-characterized solid-state architecture that is shared with the methyl and bromo analogs but distinct from hydrogen-bond-capable substituents (e.g., OCH3), which has direct implications for bulk powder handling, solubility, and formulation consistency.

crystallography solid-state chemistry formulation

Synthetic Accessibility and Yield Comparison: Cyclocondensation Route for 2-Aryl-5-methyl-7-trifluoromethyl Pyrazolo[1,5-a]pyrimidines

The target compound and its 2-aryl analogs are accessible via cyclocondensation of 3-amino-5-arylpyrazoles with 1,1,1-trifluoro-2,4-pentanedione or related β-diketones under acid-catalyzed conditions [1]. For the 7-trifluoromethyl series, microwave-assisted synthesis in acetic acid at 120 °C has been reported to yield pyrazolo[1,5-a]pyrimidine carboxylates in 60–74% overall yield [2]. In contrast, the 5-aryl-7-trifluoromethyl regioisomers require 5-amino-3-arylpyrazoles as starting materials, which are less commercially available than the 3-amino-5-aryl isomers needed for 2-aryl products, potentially increasing synthesis cost and lead time [3]. The specific 2-(4-chlorophenyl) substitution pattern is directly accessible from commercially available 3-amino-5-(4-chlorophenyl)pyrazole, providing a more streamlined procurement pathway compared to regioisomeric alternatives that may require custom synthesis [4].

synthetic chemistry process chemistry procurement

Antitumor Activity Class Benchmarking: 7-Trifluoromethyl Pyrazolo[1,5-a]pyrimidines Against Colo-205 and K562 Cell Lines

While the target compound itself has no published cell-based activity data (per ChEMBL and ZINC), the class of 7-trifluoromethyl-substituted pyrazolo[1,5-a]pyrimidines has demonstrated reproducible antitumor activity across multiple studies [1]. In the Korean Chemical Society study, a panel of 7-CF3 pyrazolo[1,5-a]pyrimidine carboxylates exhibited IC50 values of 8–15 µM against human colon carcinoma Colo-205 cells, compared to doxorubicin at IC50 = 1.2 µM [2]. Against K562 chronic myeloid leukemia cells, these compounds showed stronger activity (IC50 values not explicitly reported in abstract but described as 'potent') [3]. A separate study on pyrazolo[1,5-a]pyrimidine-based CDK inhibitors reported that compound 4k (BS-194), featuring a 7-methyl group rather than 7-CF3, achieved IC50 = 3 nM against CDK2 and a mean GI50 = 280 nM across 60 cancer cell lines, highlighting the dramatic impact of substituent choice at position 7 on potency [4]. The 7-CF3 group in the target compound, while less potent than optimized CDK inhibitors, confers enhanced metabolic stability compared to 7-H or 7-CH3 analogs due to the stability of the C–F bond toward oxidative metabolism .

anticancer cytotoxicity drug discovery

Optimized Application Scenarios for 2-(4-Chlorophenyl)-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine Based on Differentiation Evidence


Kinase Profiling Probe for Selectivity Panel Screening (2-Aryl vs. 5-Aryl Scaffold Bias)

The distinct angular geometry imposed by 2-aryl substitution (vs. 5-aryl) makes this compound a valuable control probe for kinase selectivity panels, particularly for targets where the pyrazole C-2 aryl orientation is known to confer selectivity over C-5 substitution, such as CDK2/TRKA dual inhibitors and JAK2 inhibitors [1]. The compound's zero H-bond donor profile (logP 4.69) ensures passive membrane permeability, making it suitable for cell-based kinase occupancy assays at concentrations up to 10 µM without confounding cytotoxicity (class-level IC50 > 8 µM) [2]. Procurement of this specific regioisomer is essential for structure-activity relationship (SAR) studies aiming to deconvolute the contribution of aryl position to kinase binding pocket complementarity.

Solid-State Formulation and Crystallization Reference Standard

Based on the crystallographic evidence that 2-(4-chlorophenyl) analogs form predictable C–H···π hydrogen-bonded chains and are isostructural with the 4-methylphenyl and 4-bromophenyl variants [3], this compound serves as a reliable crystallization reference standard for polymorph screening in the pyrazolo[1,5-a]pyrimidine series. Its consistent solid-state architecture ensures batch-to-batch reproducibility in dissolution testing and powder X-ray diffraction (PXRD) calibration. The chlorine atom provides additional halogen-bonding interaction sites that can be exploited in co-crystal engineering with pharmaceutically acceptable co-formers.

Metabolic Stability Benchmarking for Fluorinated Heterocycle Libraries

The 7-trifluoromethyl group confers resistance to cytochrome P450-mediated oxidative metabolism, as the C–F bond is metabolically inert compared to C–H bonds at the same position . This compound can serve as a metabolic stability benchmark when comparing 7-CF3, 7-CH3, 7-H, and 7-Cl pyrazolo[1,5-a]pyrimidine series in liver microsome assays (human, rat, mouse). The predicted metabolic half-life advantage of the 7-CF3 series (estimated t1/2 > 60 min in human liver microsomes, based on class-level inference) over the 7-CH3 series (t1/2 typically 15–30 min) makes this compound a preferred starting point for lead optimization programs requiring extended systemic exposure [4].

Building Block for Diversification at C-3 via Electrophilic Substitution

The electronic deactivation of the pyrimidine ring by the 7-CF3 group, combined with the steric shielding of C-2 by the 4-chlorophenyl group, directs electrophilic substitution selectively to the C-3 position of the pyrazole ring [5]. This regioselectivity has been exploited in the synthesis of C-3 carboxamide, carboxylate, and sulfonamide derivatives for kinase inhibitor libraries. The compound is an ideal starting material for parallel synthesis of 2-(4-chlorophenyl)-3-functionalized-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine libraries, with C-3 being the most accessible diversification point under mild conditions (e.g., Vilsmeier-Haack formylation, Mannich reaction, or Pd-catalyzed cross-coupling after halogenation).

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